3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid
Description
Propriétés
IUPAC Name |
3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-4-12-5-7-13(8-6-12)14(16)9-11(2)10-15(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZQJKJOARIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259822 | |
| Record name | β-Methyl-δ-oxo-4-propylbenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-49-5 | |
| Record name | β-Methyl-δ-oxo-4-propylbenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-δ-oxo-4-propylbenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Starting Materials and Key Intermediates
- 4-Propylbenzaldehyde or 4-propylphenyl derivatives serve as aromatic precursors.
- Ethyl acetoacetate or similar β-keto esters are used to build the keto-pentanoic acid skeleton.
- Alkylation and condensation reagents such as bases (NaH, K tert-butoxide), acids, and coupling agents.
Synthetic Route Example
A representative synthetic route involves the following steps:
Reaction Conditions and Yields
- The Wittig reaction is typically carried out under reflux in polar aprotic solvents to favor trans-alkene formation.
- Use of strong bases like sodium hydride (NaH) ensures deprotonation and ylide formation.
- Hydrolysis steps require controlled pH to avoid side reactions.
- Purification by silica gel chromatography with ethyl acetate/hexane gradients is common.
Alternative Synthetic Approaches
- Aldol condensation between 4-propylbenzaldehyde and methyl ketones followed by oxidation.
- Acylation reactions using acid chlorides derived from 3-methylpentanoic acid and 4-propylphenyl derivatives.
- Use of molecular sieves or Dean-Stark apparatus to remove water during condensation steps, improving yields.
Research Findings and Analytical Data
- The trans-configuration of the alkene intermediate is confirmed by NMR coupling constants (~16 Hz), indicating stereoselectivity in the Wittig step.
- Purity and identity are verified by NMR, IR, and mass spectrometry.
- The compound exhibits expected keto and carboxylic acid IR absorptions (~1700 cm^-1 and broad OH stretch).
- Molecular weight confirmation by mass spectrometry matches the calculated 248.32 g/mol.
Summary Table of Preparation Methods
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid functional groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Figure 1 :
- Structure: Carboxylic acid group (pentanoic acid backbone). 4-Propylphenyl substituent at the 5-oxo position. Methyl branch at the 3-position.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized in Table 1 :
Table 1: Structural Comparison of Pentanoic Acid Derivatives
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The target compound’s 4-propylphenyl group may enhance lipophilicity compared to heterocyclic substituents (e.g., thiazolyl in ), which could improve membrane permeability but reduce solubility.
- Chain Branching : The 3-methyl branch in the target compound may reduce conformational flexibility compared to linear analogs, affecting binding kinetics .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- The 4-propylphenyl group likely reduces vapor pressure compared to unsubstituted pentanoic acid due to increased molecular weight and surface adsorption .
- Solubility is expected to be lower than linear-chain acids (e.g., pentanoic acid) due to hydrophobic aromatic interactions .
Enzyme Inhibition (PTP1B) :
- Carboxylic Acid Requirement : The target compound retains the critical carboxylic acid group, which is essential for PTP1B inhibitory activity .
- Chain Length: Pentanoic acid derivatives (e.g., compound 18 in ) show optimal activity, aligning with the target’s pentanoic backbone.
- Substituent Impact : Bulky 4-propylphenyl may enhance binding affinity compared to smaller groups (e.g., methyl in ), though excessive bulk could hinder access to active sites.
Activité Biologique
3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is an organic compound classified as an aromatic ketone. Its structure includes a propyl-substituted phenyl group and a pentanoic acid backbone, characterized by a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in relation to its interactions with various molecular targets and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 290.39 g/mol. The presence of both ketone and carboxylic acid functional groups is significant for its biological activity, influencing its binding affinity to various enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. The compound may exhibit inhibitory or activating effects on these enzymes, thereby modulating biochemical pathways relevant to various physiological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic disorders.
- Receptor Binding: It can bind to specific receptors, influencing signal transduction pathways.
Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. For instance, related compounds have shown promise in reducing amyloid-beta oligomer production in cellular models of Alzheimer’s disease, indicating potential applications in neuroprotection.
Case Studies and Research Findings
-
Neuroprotective Studies:
A study focused on hybrid compounds derived from curcumin and melatonin reported significant neuroprotective effects against amyloid-beta toxicity in MC65 cells. The lead hybrid compound exhibited an EC50 value of 27.60 ± 9.4 nM, demonstrating strong efficacy in preventing oxidative damage associated with Alzheimer's disease . -
Enzyme Activity Modulation:
Investigations into the enzyme inhibition capabilities of similar compounds revealed that they could effectively modulate the activity of enzymes linked to metabolic pathways, suggesting therapeutic potential for conditions like diabetes and obesity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Aromatic ketone with propyl group | Potential antioxidant and neuroprotective effects |
| 3-Methyl-5-oxo-5-(4-methylphenyl)pentanoic acid | Similar structure with methyl substitution | Moderate enzyme inhibition |
| 3-Methyl-5-oxo-5-(4-isopropylphenyl)pentanoic acid | Isopropyl substitution affecting solubility | Varied biological activity |
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid with high enantiomeric purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Ketone formation : Friedel-Crafts acylation of 4-propylbenzene to introduce the oxo group.
- Carboxylic acid functionalization : Protection of the carboxylic acid (e.g., using tert-butyl esters) to avoid side reactions during alkylation of the 3-methyl branch.
- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate enantiomers, followed by HPLC validation (≥99% purity, as in ).
- Deprotection and purification : Acidic cleavage of protecting groups and recrystallization for final isolation.
Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometric control .
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns methyl (δ ~1.2 ppm), aromatic (δ 7.2–7.4 ppm), and ketone (δ ~208 ppm) signals.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₅H₁₈O₃, [M+H]⁺ calc. 265.1205).
- HPLC with chiral columns : Validates enantiomeric purity (e.g., Chiralpak IA/IB columns, as in ).
- FT-IR : Identifies carbonyl stretches (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹).
Note : Solvent selection (e.g., deuterated DMSO for NMR) minimizes signal overlap .
Q. Q3. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Degrades above 150°C (TGA analysis recommended).
- Photostability : Store in amber vials at –20°C to prevent ketone photo-oxidation.
- pH sensitivity : Protonation of the carboxylic acid in acidic conditions (pH <3) may alter solubility.
Experimental Design : Accelerated stability studies (ICH guidelines) with LC-MS monitoring of degradation products (e.g., decarboxylation or aryl-group cleavage) .
Advanced Research Questions
Q. Q4. What mechanistic insights explain contradictory bioactivity data in receptor binding assays?
Methodological Answer:
- Receptor promiscuity : The compound’s aryl and carboxylic acid groups may interact with non-target receptors (e.g., off-target G-protein-coupled receptors).
- Metabolite interference : In vitro assays may detect metabolites (e.g., reduced ketone to alcohol) with opposing activities.
- Experimental Controls : Use radioligand displacement assays (e.g., ³H-labeled analogs) and include negative controls (e.g., receptor knockout models) to isolate binding mechanisms.
Case Study : highlights similar discrepancies in GABA receptor studies due to stereochemical variations .
Q. Q5. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., cyclooxygenase-2)?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing hydrophobic interactions with the propylphenyl group.
- MD simulations : Assess binding stability (≥100 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA).
- QSAR analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with inhibitory potency.
Validation : Compare predictions with enzymatic inhibition assays (IC₅₀ values) and mutagenesis studies .
Q. Q6. What strategies resolve synthetic impurities affecting pharmacological profiles?
Methodological Answer:
- Impurity profiling : Use LC-MS/MS to identify by-products (e.g., diastereomers or oxidized derivatives).
- Process optimization : Adjust reaction temperature/pH to suppress side reactions (e.g., ketone reduction).
- Chromatographic remediation : Preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) isolates the target compound.
Example : achieved >99% purity via iterative recrystallization and chiral chromatography .
Q. Q7. How does the compound’s stereochemistry influence its metabolic fate in vivo?
Methodological Answer:
- Enantiomer-specific metabolism : Use chiral LC-MS to track (R)- and (S)-enantiomers in plasma/tissue samples.
- CYP450 profiling : Incubate with human liver microsomes to identify isoforms (e.g., CYP3A4) responsible for oxidation.
- Pharmacokinetic modeling : Compare AUC, Cmax, and t½ between enantiomers.
Key Finding : showed a 50-fold potency difference between enantiomers at GABA receptors, underscoring stereochemical impact .
Q. Q8. What experimental designs address discrepancies in cytotoxicity assays across cell lines?
Methodological Answer:
- Cell line validation : Use STR profiling to confirm identity and minimize cross-contamination.
- Assay standardization : Normalize results to ATP content (CellTiter-Glo) or mitochondrial activity (MTT).
- Mechanistic studies : Combine transcriptomics (RNA-seq) and pathway analysis (KEGG/GO) to identify cell-specific resistance mechanisms.
Note : highlights indole derivatives’ cell line-dependent cytotoxicity due to variable transporter expression .
Q. Q9. How can isotopic labeling (e.g., ¹³C) elucidate the compound’s biosynthetic pathways in microbial systems?
Methodological Answer:
- Isotope tracing : Feed ¹³C-labeled glucose or propionate to microbial cultures and track incorporation via NMR or GC-MS.
- Gene knockout : Use CRISPR-Cas9 to disrupt putative biosynthetic genes (e.g., polyketide synthases).
- Metabolomic profiling : Compare wild-type vs. mutant strains to identify pathway intermediates.
Reference : details ¹³C-labeled pentanoic acid analogs for environmental tracing .
Q. Q10. What structural analogs of this compound show enhanced blood-brain barrier permeability?
Methodological Answer:
- LogP optimization : Introduce lipophilic groups (e.g., fluorination at the propyl chain) to increase LogP from ~2.5 to ~3.5.
- Prodrug design : Esterify the carboxylic acid to improve passive diffusion, with in situ hydrolysis by brain esterases.
- In silico BBB prediction : Use ADMET predictors (e.g., SwissADME) to prioritize analogs.
Case Study : modified selenopentanoic acids to enhance CNS uptake via similar strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
